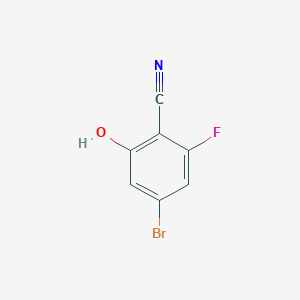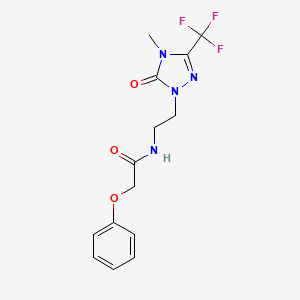![molecular formula C12H6F4S2 B2709063 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene CAS No. 876372-94-0](/img/structure/B2709063.png)
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene: is an organic compound with the molecular formula C12H8F2S2 It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) linking two phenyl rings substituted with fluorine atoms at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-difluorophenyl)disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 2,4-difluorothiophenol with an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base like sodium hydroxide (NaOH) . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In an industrial setting, the production of bis(2,4-difluorophenyl)disulfide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same oxidative coupling of thiols but may utilize more efficient oxidizing agents and catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can undergo further oxidation to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiol using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Sulfoxides and sulfones: from oxidation
Thiols: from reduction
Substituted phenyl disulfides: from nucleophilic aromatic substitution
Applications De Recherche Scientifique
Chemistry: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is used as a building block in organic synthesis
Biology: In biological research, bis(2,4-difluorophenyl)disulfide is used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the redox behavior of disulfides in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of bis(2,4-difluorophenyl)disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structure and function of proteins. 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function. The fluorine atoms on the phenyl rings can also influence the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
- Bis(4-fluorophenyl)disulfide
- Bis(2-fluorophenyl)disulfide
- Bis(3,5-difluorophenyl)disulfide
Comparison: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated disulfides. For example, bis(4-fluorophenyl)disulfide may have different steric and electronic properties, leading to variations in its reactivity and applications.
Propriétés
IUPAC Name |
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQABPXQJXKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)


![2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2708985.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2708991.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)


